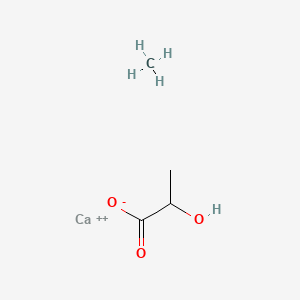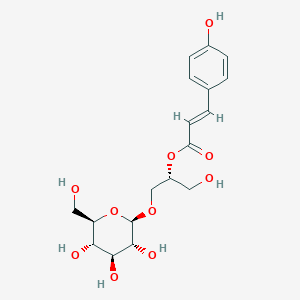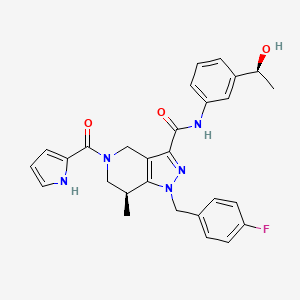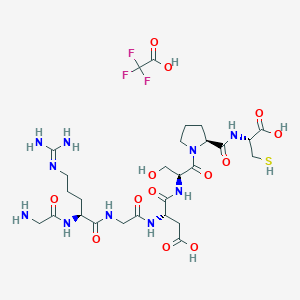
(Thr4,Gly7)-Oxytocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Thr4,Gly7)-Oxytocin is a synthetic analogue of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. This compound is specifically designed to act as an oxytocin receptor agonist, meaning it binds to and activates oxytocin receptors in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Thr4,Gly7)-Oxytocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The specific reaction conditions, such as temperature and solvents, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the final product meets the required standards for research and potential therapeutic applications .
化学反应分析
Types of Reactions
(Thr4,Gly7)-Oxytocin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions, particularly involving the disulfide bridge between cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Common reagents include carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling agents (e.g., HOBt, HOAt).
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation are used to form disulfide bridges.
Cleavage from Resin: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups
Major Products
The major product of these reactions is the fully synthesized this compound peptide, which can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
科学研究应用
(Thr4,Gly7)-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.
Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and postpartum depression.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
作用机制
(Thr4,Gly7)-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. For example, in the central nervous system, it can modulate neuronal excitability and synaptic transmission by activating TRPV1 channels and inhibiting potassium channels .
相似化合物的比较
Similar Compounds
Oxytocin: The natural hormone with similar receptor binding properties.
Carbetocin: Another oxytocin analogue with a longer half-life and similar receptor affinity.
Desmopressin: A synthetic analogue of vasopressin, another neuropeptide with overlapping functions .
Uniqueness
(Thr4,Gly7)-Oxytocin is unique due to its specific modifications at the fourth and seventh positions of the peptide chain, which enhance its stability and receptor selectivity. These modifications make it a valuable tool for studying the physiological and pharmacological effects of oxytocin receptor activation .
属性
分子式 |
C39H61N11O12S2 |
|---|---|
分子量 |
940.1 g/mol |
IUPAC 名称 |
(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C39H61N11O12S2/c1-6-19(4)31-38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54)17-64-63-16-23(40)33(56)46-25(37(60)49-31)12-21-7-9-22(52)10-8-21/h7-10,18-20,23-27,31-32,51-52H,6,11-17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
InChI 键 |
XQAKKLKDUOWUIU-IKNHWLCZSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)






![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)